An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid
An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for 2-Bromo-4,5-dimethoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2-Bromo-4,5-dimethoxybenzoic acid, also known as 6-bromoveratric acid, is a halogenated derivative of dimethoxybenzoic acid.[1] Its core structure consists of a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a bromine atom. This off-white crystalline solid serves as a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 2-Bromo-4,5-dimethoxybenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₄ | [2][3] |
| Molecular Weight | 261.07 g/mol | [2][3] |
| CAS Number | 6286-46-0 | [2][4] |
| Melting Point | 186-190 °C | [1][3][4] |
| Physical State | Solid | [3][4] |
| Appearance | Off-White Crystalline Solid | [1][4] |
| Purity | ≥ 98% | [4] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 55.8 Ų | [2][3] |
| InChI Key | HWFCHCRFQWEFMU-UHFFFAOYSA-N |
Synthesis Protocols
Several methods for the preparation of 2-Bromo-4,5-dimethoxybenzoic acid have been documented, often starting from more readily available materials. A common approach involves the oxidation of 2-bromo-4,5-dimethoxy toluene.
Experimental Protocol: Oxidation of 2-bromo-4,5-dimethoxy benzyl chloride
A patented method describes the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid via the oxidation of 2-bromo-4,5-dimethoxy benzyl chloride.[5]
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Reaction Setup: 29.1g (0.11 mol) of 2-bromo-4,5-dimethoxy benzyl chloride is placed in a 500ml reaction flask.
-
Addition of Reagents: 300ml of water and 2.6g (0.008 mol) of tetrabutylammonium bromide (as a phase transfer catalyst) are added to the flask.
-
Heating: The reaction mixture is heated to 85 °C.
-
Oxidation: While stirring, 55.3g (0.35 mol) of potassium permanganate is added. The reaction proceeds for 5 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The hot reaction solution is filtered. The pH of the filtrate is adjusted to 4 with hydrochloric acid, leading to the precipitation of a white solid.
-
Isolation: The mixture is allowed to stand for 5 hours, after which the solid product is collected by filtration.
-
Drying: The filtered solid is dried to yield 27.3g of 2-Bromo-4,5-dimethoxybenzoic acid (95.3% yield).[5]
Another patented method utilizes 2-bromo-4,5-dimethoxy-p-toluene as the starting material, which is oxidized with potassium permanganate in the presence of tetrabutyl ammonium bromide to achieve a yield of 92.4-93%.[6]
Applications in Research and Drug Development
2-Bromo-4,5-dimethoxybenzoic acid is primarily utilized as an intermediate in organic synthesis.[3] Its functional groups offer versatile handles for constructing more complex molecules.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various flavonoids, isoflavones, and xanthones.[5][6]
-
Starting Material: It can be used as a starting material for the synthesis of norathyriol and urolithins, which are classes of natural phenols with potential biological activities.[1]
Safety and Handling
2-Bromo-4,5-dimethoxybenzoic acid is classified as a hazardous chemical.[2] Proper safety precautions must be observed when handling this compound.
Table 2: GHS Hazard Information for 2-Bromo-4,5-dimethoxybenzoic Acid
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation, Category 2 |
| Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure), Respiratory system, Category 3 |
| Warning | H335: May cause respiratory irritation |
Source: [2]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[2]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
Incompatible Materials: Strong oxidizing agents and acids.[8]
The Role of Boronic Acids in Drug Discovery
While the focus of this guide is on the bromo- derivative, the "borono" functional group (boronic acid, -B(OH)₂) is of significant interest in medicinal chemistry. Boron-containing compounds have emerged as a promising class of therapeutics.[9][10]
The boron atom in boronic acids has a vacant p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with nucleophiles, such as the hydroxyl groups in the active sites of serine proteases.[10] This unique mechanism of action has been exploited to develop potent enzyme inhibitors.
Several FDA-approved drugs contain boron, highlighting the therapeutic potential of this element. Examples include:
-
Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[9][11]
-
Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis.[11]
-
Crisaborole (Eucrisa®): An anti-inflammatory agent for treating eczema.[11]
-
Vaborbactam: A β-lactamase inhibitor used in combination with antibiotics.[11][12]
The ability of the boronic acid moiety to engage in unique binding interactions makes it a privileged structure in the design of novel therapeutic agents.[10]
References
- 1. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0 [chemicalbook.com]
- 2. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. labproinc.com [labproinc.com]
- 5. CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid - Google Patents [patents.google.com]
- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Figure 1. General reaction scheme for the Suzuki coupling of 2-borono-4,5-dimethoxybenzoic acid with an aryl halide.
